molecular formula C21H26N2O2 B5733938 1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine

Cat. No. B5733938
M. Wt: 338.4 g/mol
InChI Key: QXQRDWJPYDCUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine (DMPP) is a compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine exerts its effects by binding to the active site of GPCRs and modulating their signaling pathways. It can act as an agonist or antagonist depending on the specific receptor subtype and the downstream signaling pathways involved. This compound can also interact with other proteins and enzymes, which can further modulate its effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in many physiological processes, including mood regulation, cognition, and behavior. This compound can also affect the activity of ion channels, which are involved in the regulation of membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine has several advantages for lab experiments. It is a potent and selective ligand for GPCRs, which makes it a valuable tool for studying their function and potential therapeutic targets. This compound is also stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, this compound has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine in scientific research. One potential application is in the development of new therapeutics for the treatment of various diseases, including neurological disorders, cancer, and metabolic disorders. This compound can also be used to study the function of novel GPCRs and their downstream signaling pathways. Additionally, this compound can be modified to improve its selectivity and potency, which can further enhance its potential applications.
Conclusion
This compound is a valuable compound for scientific research due to its unique properties and potential applications. It can be synthesized using a simple and efficient method and is widely used as a ligand for the study of GPCRs. This compound exerts its effects by modulating the signaling pathways of GPCRs and other proteins. It has various biochemical and physiological effects and several advantages and limitations for lab experiments. The future directions for the use of this compound in scientific research are promising and offer potential applications in various fields.

Synthesis Methods

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxybenzoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a high yield.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzoyl)piperazine is widely used in scientific research due to its potential applications in various fields. It is commonly used as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction and are involved in many physiological processes. This compound can bind to GPCRs and activate or inhibit their signaling pathways, which can provide valuable insights into their function and potential therapeutic targets.

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-25-20-11-6-5-9-18(20)21(24)23-14-12-22(13-15-23)19-10-7-8-16(2)17(19)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRDWJPYDCUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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